![molecular formula C7H15ClN2 B1376981 N-Cyclopropylpyrrolidin-3-amine hydrochloride CAS No. 1396762-12-1](/img/structure/B1376981.png)
N-Cyclopropylpyrrolidin-3-amine hydrochloride
Overview
Description
“N-Cyclopropylpyrrolidin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1396762-12-1 . It has a molecular weight of 162.66 . The IUPAC name for this compound is N-cyclopropyl-3-pyrrolidinamine hydrochloride .
Molecular Structure Analysis
The molecular structure of “N-Cyclopropylpyrrolidin-3-amine hydrochloride” is represented by the linear formula: C7H15CLN2 . The InChI code for this compound is 1S/C7H14N2.ClH/c1-2-6(1)9-7-3-4-8-5-7;/h6-9H,1-5H2;1H .Physical And Chemical Properties Analysis
“N-Cyclopropylpyrrolidin-3-amine hydrochloride” is a compound with a molecular weight of 162.66 .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
- Synthesis of 1-Ethynylcyclopropylamine and Derivatives : The synthesis of new 1-ethynylcyclopropylamine derivatives was achieved, providing a method for producing ethynyl-extended aminocyclopropanecarboxylic acids and their protected forms, which are valuable in organic synthesis and medicinal chemistry (Kozhushkov et al., 2010).
- Copper-Promoted N-Cyclopropylation : Demonstrated the use of copper catalysis for the N-cyclopropylation of anilines and amines, providing a versatile method for the synthesis of N-cyclopropyl derivatives with potential applications in drug development and materials science (Bénard et al., 2010).
Development of Novel Compounds
- Microbial Engineering for N-Functionalized Compounds : Advances in microbial engineering have enabled the production of N-functionalized amines, which are crucial in the synthesis of pharmaceuticals and fine chemicals. These processes offer sustainable routes to such compounds, underlining the importance of bioengineering in chemical synthesis (Mindt et al., 2020).
- Synthesis of Spiro[cyclopropa[a]pyrrolizine]-Oxindoles : The study highlights a one-pot method for synthesizing spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles, showing the utility of cyclopropenes and azomethine ylides in creating complex molecules with potential biological activities (Filatov et al., 2017).
Applications in Drug Delivery and Materials Science
- Hybrid Magnetic Hydrogels : The development of hybrid hydrogels with magnetic nanoparticles introduces a novel approach for controlled drug delivery systems. These hydrogels can be used for targeted therapeutic applications, demonstrating the versatility of N-cyclopropylpyrrolidin-3-amine derivatives in biomedical applications (Barbucci et al., 2012).
properties
IUPAC Name |
N-cyclopropylpyrrolidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-6(1)9-7-3-4-8-5-7;/h6-9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMOHCRQRIUNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylpyrrolidin-3-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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